3-(Pyridin-2-yloxy)benzylamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

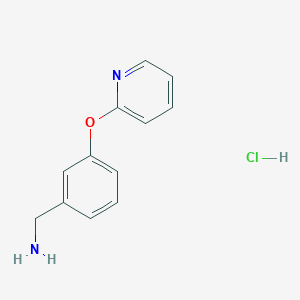

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3-pyridin-2-yloxyphenyl)methanamine hydrochloride . This nomenclature reflects its structural components:

- A benzylamine backbone ($$ \text{C}6\text{H}5\text{CH}2\text{NH}2 $$), where the amine group is attached to a methylene bridge linked to a benzene ring.

- A pyridin-2-yloxy substituent, consisting of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) connected via an ether linkage at the 2-position.

- A hydrochloride salt , formed by protonation of the amine group with hydrochloric acid.

The structural formula (Figure 1) can be represented in SMILES notation as C1=CC=NC(=C1)OC2=CC=CC(=C2)CN.Cl, which explicitly denotes the pyridine ring ($$ \text{C}5\text{H}4\text{N} $$), the ether-oxygen bridge, the benzylamine moiety, and the chloride counterion.

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}{12}\text{H}{13}\text{ClN}_{2}\text{O} $$ comprises:

- 12 carbon atoms : Six from the benzene ring, five from the pyridine ring, and one from the methylene group.

- 13 hydrogen atoms : Distributed across the aromatic rings and methylene bridge.

- 1 chlorine atom : From the hydrochloric acid counterion.

- 2 nitrogen atoms : One in the pyridine ring and one in the amine group.

- 1 oxygen atom : From the ether linkage.

The molecular weight of 236.70 g/mol is calculated as follows:

$$

\begin{align}

\text{Carbon (12 atoms × 12.01 g/mol)} &= 144.12 \, \text{g/mol} \

\text{Hydrogen (13 atoms × 1.01 g/mol)} &= 13.13 \, \text{g/mol} \

\text{Chlorine (1 atom × 35.45 g/mol)} &= 35.45 \, \text{g/mol} \

\text{Nitrogen (2 atoms × 14.01 g/mol)} &= 28.02 \, \text{g/mol} \

\text{Oxygen (1 atom × 16.00 g/mol)} &= 16.00 \, \text{g/mol} \

\hline

\text{Total} &= 236.72 \, \text{g/mol} \, (\text{rounded to 236.70 g/mol}) \

\end{align}

$$

Minor discrepancies arise from isotopic variations and rounding conventions.

CAS Registry Number and Alternative Chemical Identifiers

The compound is unambiguously identified by its CAS Registry Number 1107060-73-0 , a unique numerical designation assigned by the Chemical Abstracts Service. Additional identifiers include:

- EC Number 805-932-9 : Classifies the compound under the European Community’s regulatory framework.

- DSSTox Substance ID DTXSID90590026 : Used for toxicity and environmental impact assessments.

- Wikidata Q82483679 : Facilitates integration into computational databases.

Common synonyms include 3-[(Pyridin-2-yl)oxy]benzylamine hydrochloride and 3-(Pyridin-2-yloxy)benzylamine HCL, which emphasize the pyridine substitution and salt form.

Salt Formation Rationale: Hydrochloride Counterion Selection

The hydrochloride salt is formed via the reaction of the free base 3-(pyridin-2-yloxy)benzylamine with hydrochloric acid (HCl):

$$

\text{C}{12}\text{H}{12}\text{N}2\text{O} + \text{HCl} \rightarrow \text{C}{12}\text{H}{13}\text{ClN}2\text{O}

$$

Key advantages of the hydrochloride form :

- Enhanced Solubility : The ionic nature of the salt improves water solubility, critical for biological and pharmaceutical applications.

- Stability : Protonation of the amine group reduces oxidative degradation, extending shelf life.

- Bioavailability : Ionic compounds are more readily absorbed in aqueous physiological environments.

The selection of HCl over other acids (e.g., sulfuric or citric) is driven by its strong acidity, low molecular weight, and minimal interference in subsequent reactions.

Properties

IUPAC Name |

(3-pyridin-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12;/h1-8H,9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUUZBSWHXOLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590026 | |

| Record name | 1-{3-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107060-73-0 | |

| Record name | 1-{3-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Pyridin-2-yl)oxy]benzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The most common and effective method to prepare 3-(Pyridin-2-yloxy)benzylamine hydrochloride involves the nucleophilic substitution of a hydroxy-substituted benzylamine derivative with 2-chloropyridine. The general reaction scheme is:

- Starting materials: 3-hydroxybenzylamine and 2-chloropyridine

- Base: Potassium carbonate (K₂CO₃) or similar inorganic bases to deprotonate the phenol group, enhancing nucleophilicity

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Elevated temperatures (typically 80–120 °C) to facilitate the substitution reaction

- Work-up: The crude product is treated with hydrochloric acid to form the hydrochloride salt, improving stability and crystallinity

This method yields the target compound with good purity and yield, suitable for both laboratory and industrial scale synthesis.

Alternative Synthetic Routes

While the SNAr method is predominant, alternative routes include:

- Use of benzyl chloride derivatives: Reacting 3-(pyridin-2-yloxy)benzyl chloride with ammonia or amines under basic conditions to form the benzylamine moiety, followed by hydrochloride salt formation.

- Stepwise synthesis: First synthesizing 3-(pyridin-2-yloxy)benzyl chloride via chlorination of the corresponding alcohol, then amination.

These methods are less common but can be optimized for specific industrial requirements.

Industrial Production Methods

Industrial synthesis closely follows the laboratory SNAr approach but incorporates process intensification techniques:

- Continuous flow reactors: Allow precise control of reaction parameters (temperature, residence time), improving yield and safety.

- Automated reagent addition: Ensures stoichiometric balance and minimizes side reactions.

- Purification: Recrystallization from ethanol/water or other polar solvents to obtain high-purity hydrochloride salt.

Typical industrial yields range from 75% to 90%, with purity exceeding 98% after purification.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Base | K₂CO₃ (1.2 eq) | Enhances phenol deprotonation, improves substitution efficiency |

| Solvent | DMF or DMSO | Polar aprotic solvents increase nucleophilicity and solubility of reactants |

| Temperature | 80–120 °C | Higher temperatures increase reaction rate but may cause side reactions if excessive |

| Reaction Time | 6–24 hours | Sufficient time needed for complete conversion |

| Molar Ratio | 1:1 to 1:1.2 (hydroxybenzylamine:2-chloropyridine) | Slight excess of chloropyridine can drive reaction to completion |

| Work-up | Acidification with HCl | Converts free base to stable hydrochloride salt |

Purification Techniques

- Recrystallization: From ethanol/water mixtures or lower alcohols (methanol, isopropanol) to remove impurities.

- Chromatography: Occasionally used in research settings for analytical purity.

- Salt formation: Hydrochloride salt formation enhances crystallinity and stability, facilitating purification.

Research Findings and Analytical Characterization

-

- NMR (¹H and ¹³C): Confirms the presence of the pyridin-2-yloxy group and benzylamine moiety.

- Mass Spectrometry: Confirms molecular weight (C₁₂H₁₂ClN₂O) consistent with the hydrochloride salt.

- IR Spectroscopy: Shows characteristic amine and ether functional group absorptions.

-

- X-ray crystallography reveals the conformation of the pyridin-2-yloxy substituent relative to the benzylamine core, important for understanding reactivity and binding in pharmaceutical applications.

-

- The hydrochloride salt form is stable under ambient conditions but sensitive to strong bases and prolonged exposure to moisture.

Comparative Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| SNAr of 3-hydroxybenzylamine with 2-chloropyridine | 3-hydroxybenzylamine, 2-chloropyridine, K₂CO₃ | DMF or DMSO | 80–120 | 75–90 | Most common, scalable, high purity |

| Amination of 3-(pyridin-2-yloxy)benzyl chloride | 3-(pyridin-2-yloxy)benzyl chloride, NH₃ or amine | DCM or toluene | Reflux (~80) | 60–80 | Alternative, requires chlorination step |

| Continuous flow SNAr process | Same as SNAr above | DMF or DMSO | Controlled | 85–90 | Industrial scale, improved safety |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding imines or nitriles.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of piperidine derivatives.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: 3-(Pyridin-2-yloxy)benzylamine hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding, providing insights into biochemical pathways and mechanisms .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yloxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Position and Bioactivity :

- The position of the pyridinyloxy group significantly impacts molecular interactions. For instance, 3-(Pyridin-2-yloxy)benzylamine HCl and its positional isomer 2-(Pyridin-2-yloxy)benzylamine HCl (CAS 870061-28-2) differ in binding affinities due to steric and electronic effects .

- Butenafine HCl (CAS 101827-46-7) incorporates bulkier substituents (tert-butyl and naphthalene), enhancing lipophilicity and antifungal efficacy by targeting squalene epoxidase .

Fluorinated Derivatives: Fluorinated analogs like 4-Fluorobenzylamine HCl (CAS 659-41-6) exhibit altered solubility and metabolic stability compared to non-fluorinated benzylamines, making them valuable in CNS drug development .

Research and Commercial Considerations

- Availability : While ECHEMI lists 3-(Pyridin-2-yloxy)benzylamine HCl as available, discontinuation by CymitQuimica highlights supply chain variability .

- Purity and Regulatory Compliance : Suppliers like Combi-Blocks emphasize ≥95% purity for analogs (e.g., CAS 870061-28-2), aligning with industry standards for research-grade compounds .

Biological Activity

3-(Pyridin-2-yloxy)benzylamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

- Chemical Formula : C12H12ClN2O

- Molecular Weight : 232.69 g/mol

- CAS Number : 1107060-73-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor or modulator of specific pathways involved in cellular signaling and inflammation.

Potential Targets:

- Neutrophil Elastase : The compound may inhibit neutrophil elastase, a serine protease linked to inflammatory diseases, providing a basis for anti-inflammatory applications .

- Lysosomal Phospholipase A2 (LPLA2) : Research indicates that the inhibition of LPLA2 correlates with reduced phospholipidosis, suggesting therapeutic potential in drug-induced toxicity scenarios .

Biological Activity Studies

A summary of key studies that have investigated the biological activity of this compound is presented below:

Case Studies

-

Anti-inflammatory Potential :

A study explored the effects of this compound on models of inflammation. The compound was shown to significantly decrease markers of inflammation in vitro, suggesting its utility as an anti-inflammatory agent. -

Pharmacokinetics and Toxicity :

Research has also focused on the pharmacokinetic profile of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME). Early results indicate favorable properties that warrant further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.